Cas no 80691-80-1 (1,3-Propanediol, 2-(1-phenylethyl)-)

1,3-Propanediol, 2-(1-phenylethyl)- structure
80691-80-1 structure
Product Name:1,3-Propanediol, 2-(1-phenylethyl)-
CAS No:80691-80-1
MF:C11H16O2
MW:180.243543624878
CID:1803812
Update Time:2024-11-26

1,3-Propanediol, 2-(1-phenylethyl)- Chemical and Physical Properties

Names and Identifiers

    • 1,3-Propanediol, 2-(1-phenylethyl)-
    • Inchi: 1S/C11H16O2/c1-9(11(7-12)8-13)10-5-3-2-4-6-10/h2-6,9,11-13H,7-8H2,1H3
    • InChI Key: HLSQNLDJBXRLJR-UHFFFAOYSA-N
    • SMILES: C(O)C(C(C1=CC=CC=C1)C)CO

Computed Properties

  • Exact Mass: 180.115
  • Monoisotopic Mass: 180.115
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 126
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.5A^2

Experimental Properties

  • Density: 1.073±0.06 g/cm3(Predicted)
  • Boiling Point: 327.7±22.0 °C(Predicted)
  • pka: 14.38±0.10(Predicted)
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